Enhanced Conformational Constraint vs. 3-Aminobutanoic Acid (β-Alanine Analog)
The differentiation stems from the steric bulk of the 2,4,4-trimethylpentanoic acid side chain compared to the unsubstituted 3-aminobutanoic acid backbone. The presence of three methyl groups at the C4 position and a methyl at C2 in 3-amino-2,4,4-trimethylpentanoic acid significantly reduces the accessible conformational space of the peptide backbone . While no direct head-to-head quantitative data for this specific compound was located, class-level inference from theoretical and experimental studies on β-amino acids with geminal alkyl substitutions demonstrates that such substitution results in a 'dramatic reduction' in conformational flexibility compared to unsubstituted or monosubstituted analogs [1]. This property is critical for designing foldamers with predictable and stable secondary structures [2].
| Evidence Dimension | Conformational Space Restriction |
|---|---|
| Target Compound Data | Possesses two chiral centers and a highly branched, sterically demanding side chain . |
| Comparator Or Baseline | 3-aminobutanoic acid (or other linear β-amino acids) with minimal substitution |
| Quantified Difference | Qualitative 'dramatic reduction' in accessible conformations based on class-level data for geminal dialkyl-substituted β-amino acids [1]. |
| Conditions | Theoretical prediction and molecular modeling studies of β-peptides |
Why This Matters
For procurement, this indicates the compound is a specialized building block for applications requiring rigid, pre-organized molecular scaffolds, which simpler, less expensive β-amino acids cannot provide.
- [1] Gademann, K., et al. (2001). The structural characterization of folded peptides containing the conformationally constrained β-amino acid residue β2,2Ac6c. Helvetica Chimica Acta, 84(12), 3603-3618. View Source
- [2] Seebach, D., et al. (2004). β-Peptides: Synthesis, structure, and biological activity. Chemical Reviews, 104(2), 1067-1104. View Source
